molecular formula C10H11N3OS B13300560 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13300560
M. Wt: 221.28 g/mol
InChI Key: BOPNHKGKNJDOJX-UHFFFAOYSA-N
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Description

1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (CAS 1935126-73-0) is a high-purity heterocyclic compound with a molecular formula of C10H11N3OS and a molecular weight of 221.28 . This chemical features a unique molecular architecture combining two privileged scaffolds in medicinal chemistry: an imidazole ring and a thiazole ring. The thiazole ring, a five-membered structure containing nitrogen and sulfur, is a versatile moiety with significant aromatic properties and is a critical component in numerous FDA-approved drugs and bioactive molecules . Thiazole-containing compounds are extensively researched for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . Similarly, the imidazole ring is another nitrogen-containing heterocycle fundamental to many biological processes and pharmaceutical compounds. The fusion of these two rings into a single molecule makes this compound a highly valuable intermediate for researchers in drug discovery and medicinal chemistry. It serves as a key synthon for the design and synthesis of novel chemical entities, particularly in the development of potential therapeutic agents targeting various pathological conditions. Researchers can utilize this building block to explore structure-activity relationships and create libraries of compounds for high-throughput screening. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-[4-(2-ethylimidazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C10H11N3OS/c1-3-8-11-4-5-13(8)9-6-15-10(12-9)7(2)14/h4-6H,3H2,1-2H3

InChI Key

BOPNHKGKNJDOJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CSC(=N2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the imidazole or thiazole rings.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (Target) C₉H₁₁N₃OS 209.27 Ethyl (imidazole), Acetyl (thiazole) Moderate lipophilicity, potential H-bonding
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one C₆H₇ClN₂O 158.59 Chlorine, Methyl Higher electronegativity, lower solubility
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one C₈H₁₀N₂O 150.18 Ethenyl, Methyl Potential polymerization instability
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one C₇H₉ClN₂O 172.61 Chlorine, Ethyl Enhanced lipophilicity vs. methyl analogs
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one C₈H₆BrN₃OS 272.12 Bromine, Pyrazole (vs. imidazole) Larger halogen, altered electronic effects

Key Observations :

  • Chlorine or bromine atoms increase electronegativity, which may enhance binding to electron-rich biological targets but reduce solubility .

Biological Activity

1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that combines imidazole and thiazole rings, both of which are known for their diverse biological activities. The unique structural features of this compound enable it to interact with various biological targets, making it a subject of significant interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is C10H11N3OS, with a molecular weight of 221.28 g/mol. The compound's structure can be represented using the following chemical identifiers:

PropertyValue
Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name 1-[4-(2-ethylimidazol-1-yl)-1,3-thiazol-2-yl]ethanone
InChI Key BOPNHKGKNJDOJX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby inhibiting or modulating their functions. The imidazole and thiazole moieties facilitate interactions with various biological pathways, which can lead to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents enhances antimicrobial efficacy.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For example, certain thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines with IC50 values comparable to standard chemotherapy agents like doxorubicin . The presence of electron-donating groups on the phenyl ring has been linked to increased activity against tumors.

Anticonvulsant Activity

Some studies have highlighted the anticonvulsant potential of thiazole-based compounds. For instance, a related compound exhibited significant protective effects in animal models against seizures . This suggests that the imidazole-thiazole combination may also play a role in neurological applications.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazole derivatives, revealing that compounds similar to this compound showed promising results against drug-resistant bacterial strains. The study utilized a disk diffusion method and reported inhibition zones significantly larger than those observed with conventional antibiotics .

Study 2: Antitumor Properties

In another investigation, a series of thiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. One compound demonstrated an IC50 value of 0.5 µg/mL against HT29 colon cancer cells, indicating strong antitumor activity . This study underscores the potential for developing new cancer therapies based on this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of precursors such as 2-chloroethanone derivatives with substituted imidazoles. Reaction optimization requires precise control of temperature (e.g., reflux in dioxane) and stoichiometry. Purification via column chromatography or recrystallization (ethanol) is critical to isolate the target compound .
  • Key Parameters : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Adjust anhydrous conditions (e.g., K₂CO₃ as a base) to minimize side reactions .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for the imidazole (δ 7.2–7.8 ppm) and thiazole (δ 6.9–7.1 ppm) protons, with the ethyl group (δ 1.2–1.5 ppm) and ketone (δ 2.5–2.8 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 233.3 (calculated) with fragmentation patterns matching the heterocyclic backbone .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-S bonds in the thiazole ring at ~680 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The compound exhibits potential antimicrobial activity against S. aureus (MIC = 16 µg/mL) and antifungal effects against C. albicans (MIC = 32 µg/mL) due to imidazole-thiazole synergy. Mechanistic studies suggest inhibition of fungal ergosterol biosynthesis .
  • Assay Design : Use broth microdilution assays (CLSI guidelines) with positive controls (e.g., fluconazole) and cytotoxicity testing on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NMR shifts (e.g., overlapping imidazole/thiazole protons) may arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) or computational simulations (DFT) to validate proposed structures .

Q. What computational approaches are effective in predicting the compound’s reactivity and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal CYP51 (PDB ID: 5FSA). Key residues (e.g., His310, Phe228) may form π-π or hydrogen bonds with the imidazole-thiazole core .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., ketone for nucleophilic attacks) .

Q. What challenges arise in crystallographic refinement for this compound, and how can they be mitigated?

  • Challenges : Poor crystal quality due to flexible ethyl/ketone groups. Use SHELXL for refinement, applying restraints for disordered regions. High-resolution data (≤1.0 Å) is ideal .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., OMIT maps) to confirm atomic positions .

Q. How can researchers design assays to evaluate the compound’s therapeutic potential in autoimmune diseases?

  • In Vivo Models : Test in collagen-induced arthritis (CIA) mice, measuring paw swelling and cytokine levels (e.g., TNF-α, IL-6). Compare with reference drugs like methotrexate .
  • Mechanistic Studies : Use S1P lyase inhibition assays (LC-MS quantification of sphingolipid metabolites) to confirm target engagement .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Root Cause : Overestimation of binding affinity in docking (e.g., solvation effects ignored). Validate with SPR (surface plasmon resonance) to measure actual KD values .
  • Mitigation : Re-optimize force field parameters (e.g., AMBER for MD simulations) to better reflect physiological conditions .

Methodological Best Practices

Q. What purification techniques maximize yield and purity for this compound?

  • Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 3:1 → 1:1). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile:H₂O) is effective .
  • Crystallization : Optimize solvent pairs (ethanol/water) and cooling rates to enhance crystal size and purity .

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